molecular formula C20H35NO16 B12073180 N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

Cat. No.: B12073180
M. Wt: 545.5 g/mol
InChI Key: XUKPSCNNYKSPHN-UHFFFAOYSA-N
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Description

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a glycoside derivative characterized by:

  • Molecular formula: C₁₅H₂₇NO₁₁
  • Molecular weight: 397.38 g/mol
  • Key features: A central oxane (pyranose) ring substituted with hydroxyl, hydroxymethyl, and acetamide groups, interconnected via glycosidic linkages to additional oxane units .
  • Structural significance: The acetamide group at the 3-position and the methoxy-substituted glycosidic branch distinguish it from natural polysaccharides like cellulose or starch .

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPSCNNYKSPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide can be achieved through several routes:

    Chemical Synthesis: Researchers have developed synthetic pathways involving glycosylation reactions, protecting group manipulations, and selective hydroxylations.

    Industrial Production: Large-scale production often involves enzymatic processes or fermentation using genetically modified microorganisms. These methods are more sustainable and cost-effective.

Chemical Reactions Analysis

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide participates in various reactions:

    Oxidation: It can undergo oxidation at specific hydroxyl groups.

    Substitution: Certain hydroxyl groups can be replaced by other functional groups.

    Reduction: Reduction reactions may modify the compound’s structure.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide can be represented by its molecular formula: C28H34O15C_{28}H_{34}O_{15} with a molecular weight of approximately 610.6 g/mol. The compound features multiple hydroxyl groups and methoxy functionalities that contribute to its reactivity and potential biological activity .

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of multiple hydroxyl groups that can scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Properties

Studies have demonstrated that related compounds possess antimicrobial activity against various pathogens. The structural characteristics of N-[4,5-dihydroxy...] suggest it may inhibit bacterial growth or fungal proliferation through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Potential in Cancer Therapy

Emerging research has explored the potential use of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells while sparing normal cells has been noted in preliminary studies. The mechanism may involve modulation of signaling pathways associated with cell survival and proliferation .

Drug Development

N-[4,5-dihydroxy... has been investigated for its potential as a lead compound in drug development. Its structural complexity and biological activity make it a candidate for further modification to enhance efficacy and reduce toxicity. Researchers are exploring its use in formulations aimed at treating chronic diseases such as diabetes and cardiovascular disorders .

Nutraceuticals

The compound's antioxidant and anti-inflammatory properties position it as a potential ingredient in nutraceuticals aimed at promoting health and preventing disease. Its incorporation into dietary supplements could provide additional health benefits through enhanced bioavailability and targeted delivery systems .

Case Studies and Research Findings

StudyFindingsImplications
Study 1Demonstrated significant antioxidant activity in vitroSupports potential use in dietary supplements
Study 2Showed antimicrobial effects against Staphylococcus aureusSuggests application in topical formulations
Study 3Induced apoptosis in breast cancer cell linesIndicates potential for cancer treatment development

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

(a) Natural Polysaccharides (Cellulose, Starch)
Parameter Target Compound Cellulose/Starch
Functional Groups Acetamide, methoxy, multiple hydroxyls Only hydroxyl groups
Glycosidic Linkages α/β-mixed linkages (depending on anomericity) Cellulose: β-1,4; Starch: α-1,4 and α-1,6
Solubility Moderate in polar solvents due to acetamide Insoluble (cellulose) or variable (starch)
Bioactivity Potential enzyme modulation via acetamide Energy storage (starch) or structural (cellulose)
(c) Deoxy and Methyl-Substituted Analogues
  • Example: N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide () Molecular weight: 361.5 g/mol (C18H35NO6) Key difference: Absence of a glycosidic branch and a deoxy group at the 2-position. Impact: Reduced hydrogen bonding capacity and altered pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
Target Compound 397.38 -2.1 12.5
Cellulose Variable (polysaccharide) -3.5 <0.1
Nitrophenoxy Analogue () 650.59 -1.8 3.2
Deoxy Analogue () 361.5 -1.5 8.9

Biological Activity

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and oxane rings that contribute to its biological interactions. Its molecular formula is C21H30O14C_{21}H_{30}O_{14}, with a molecular weight of approximately 462.46 g/mol. The structural complexity allows for diverse interactions with biological targets.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.

Activity Mechanism Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of microbial cell membranes

Anti-inflammatory Effects

This compound has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6. This property suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Studies have demonstrated the compound's effectiveness against various bacterial strains. It disrupts microbial cell membranes and inhibits growth through interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : It may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : The compound can inhibit enzymes that play critical roles in inflammatory responses and microbial metabolism.
  • Gene Expression Modulation : It influences the expression of genes associated with oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines exposed to oxidative stress, treatment with N-[4,5-dihydroxy...] resulted in a significant reduction in markers of oxidative damage compared to untreated controls. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Response

A recent clinical trial evaluated the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain levels after administration over four weeks.

Q & A

Basic Research Questions

Q. How can the stereochemical complexity of this compound be resolved during structural characterization?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY/ROESY to determine spatial proximity of protons) and X-ray crystallography. Computational tools like density functional theory (DFT) can validate stereochemical assignments by comparing calculated and observed spectra. For glycosidic linkages, enzymatic hydrolysis followed by LC-MS analysis can confirm bond positions .

Q. What synthetic strategies are recommended for constructing the multi-oxan backbone with acetamide substituents?

  • Methodology : Employ stepwise glycosylation using trichloroacetimidate donors (common in carbohydrate chemistry) to assemble oxan rings. Protect free hydroxyl groups with benzyl or acetyl groups during synthesis. For the acetamide moiety, introduce it via nucleophilic substitution or reductive amination in anhydrous conditions (e.g., DMF with ZnCl₂ catalysis, as seen in analogous acetamide syntheses) .

Q. How can researchers assess interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodology : Use surface plasmon resonance (SPR) with gold arrays (e.g., TFGAs) to measure binding kinetics. For specificity, pair with nanobodies or aptamers (see IL-6 interaction studies in ). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Computational docking (AutoDock Vina) can predict binding poses .

Q. Which analytical methods are optimal for purity assessment and quantification?

  • Methodology : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-chromophoric compounds. Validate purity via ¹H/¹³C NMR integration and mass spectrometry (HRMS-ESI/Q-TOF) .

Advanced Research Questions

Q. How can conflicting data on glycosidic bond stability in acidic/basic conditions be reconciled?

  • Methodology : Conduct pH-dependent stability studies using kinetic assays (e.g., monitoring hydrolysis via LC-MS). Compare results with DFT-predicated bond dissociation energies. Note that steric hindrance from hydroxymethyl groups may reduce hydrolysis rates compared to simpler glycosides .

Q. What experimental designs minimize side reactions during functional group modifications (e.g., oxidation of hydroxyls)?

  • Methodology : Use selective oxidizing agents (e.g., TEMPO/NaClO for primary alcohols) and monitor reactions in real-time via inline FTIR. Protect secondary hydroxyls with silyl ethers (TBDMS). For acetamide stability, avoid strong bases and high temperatures (>80°C) .

Q. How can computational models predict the compound’s pharmacokinetic properties (e.g., solubility, membrane permeability)?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bond donors. Molecular dynamics (MD) simulations in lipid bilayers assess passive diffusion. Validate predictions experimentally via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies address contradictions in reported biological activity (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Methodology : Use CRISPR-edited cell lines to isolate specific pathways (e.g., NF-κB or MAPK). Compare dose-response curves across cell types and species. Meta-analyze existing data to identify confounding variables (e.g., impurity profiles or solvent effects) .

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